- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

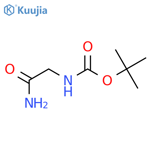

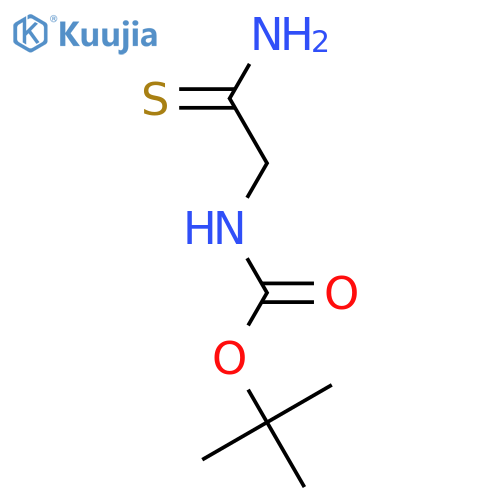

89226-13-1 structure

Nombre del producto:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Número CAS:89226-13-1

MF:C7H14N2O2S

Megavatios:190.263260364532

MDL:MFCD09025922

CID:711426

PubChem ID:5324304

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl (2-amino-2-thioxoethyl)carbamate

- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- tert-butyl 2-amino-2-thioxoethylcarbamate

- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate

- tert-Butyl N-(carbamothioylmethyl)carbamate

- Boc-Gly-CSNH2

- Boc-thioglycinamide

- N-Boc-glycine thioamide

- N-Boc-glycinthioamide

- N-t-butoxycarbonylaminothioacetamide

- AGBIUUFZUPNDTM-UHFFFAOYSA-N

- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- N-tert-Butoxycarbonylglycinethioamide

- SBB091163

- KM2802

- (tert

- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

- 2-(tert-Butylcarbamoyl)thioacetamide

- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester

- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10

- DTXSID30415901

- 89226-13-1

- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester

- SCHEMBL1000974

- tert-butyl(2-amino-2-thioxoethyl)carbamate

- SY173669

- DB-078327

- AKOS010592380

- (tert-butoxycarbonyl-amino)acetothioamide

- tert-Butyl 2-amino-2-thioxoethylcarbamate #

- FS-4542

- (N-t-butoxycarbonylamino) acetothioamide

- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane

- EN300-53880

- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate

- 2-(Boc-amino)ethanethioamide

- MFCD09025922

- thiocarbamoylmethyl-carbamic acid tert-butyl ester

- 2-(N-t-butoxycarbonylamino)thioacetamide

- CS-0092582

- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate

- F8889-9285

- (tert-butoxycarbonylamino)acetothioamide

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

-

- MDL: MFCD09025922

- Renchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)

- Clave inchi: AGBIUUFZUPNDTM-UHFFFAOYSA-N

- Sonrisas: O=C(NCC(N)=S)OC(C)(C)C

Atributos calculados

- Calidad precisa: 190.07800

- Masa isotópica única: 190.07759887g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 4

- Complejidad: 186

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 96.4

- Xlogp3: 0.5

Propiedades experimentales

- Punto de fusión: 129 °C

- PSA: 96.44000

- Logp: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Información de Seguridad

- Número de transporte de mercancías peligrosas:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Datos Aduaneros

- Código HS:2930909090

- Datos Aduaneros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB226484-5 g |

tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |

89226-13-1 | 90% | 5 g |

€246.00 | 2023-07-20 | |

| TRC | B699355-1000mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 1g |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-53880-0.5g |

tert-butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 95% | 0.5g |

$39.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 50mg |

152.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 1g |

1081.0CNY | 2021-08-04 | |

| Apollo Scientific | OR909672-1g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 1g |

£20.00 | 2025-02-20 | |

| Apollo Scientific | OR909672-5g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 5g |

£90.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 200mg |

302.0CNY | 2021-08-04 | |

| ChemScence | CS-0092582-100mg |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | ≥97.0% | 100mg |

$49.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | 98% | 5g |

¥1405.00 | 2024-04-26 |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referencia

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (3), 601-607

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referencia

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

Referencia

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt

Referencia

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol

Referencia

- Poly(dipeptamidinium) salts: definition and methods of preparation, Helvetica Chimica Acta, 1986, 69(5), 1224-62

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referencia

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Referencia

- Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin, Angewandte Chemie, 2017, 56(11), 3069-3073

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt

Referencia

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Referencia

- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt

Referencia

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane

Referencia

- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics, Angewandte Chemie, 1996, 35, 1503-1506

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide

Referencia

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Literatura relevante

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate) Productos relacionados

- 1448069-15-5(3-methanesulfonyl-1-(thiophene-3-carbonyl)pyrrolidine)

- 2248387-44-0(2-Methyl-3-(oxetan-2-yl)propanoic acid)

- 1203275-71-1(N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-carboxamide)

- 1177328-28-7(2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 890093-77-3(Ethyl 3-amino-4-(1-phenylethyl)aminobenzoate)

- 2034476-15-6(4,6-Dimethyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

- 332388-13-3(<br>2-[5-(2-Bromo-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-phenyl-ace tamide)

- 2138566-58-0(1-2-iodo-1-(pentan-3-yloxy)ethyl-3-methylbenzene)

- 693815-16-6(1-(1-methanesulfonylpiperidine-4-carbonyl)-4-phenylpiperazine)

- 2243504-51-8(4-[Amino(3-chlorophenyl)methyl]benzonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Pureza:99%

Cantidad:25g

Precio ($):362.0